SGX201
Description
Genesis and Evolution of Oral Beclomethasone (B1667900) Dipropionate (BDP) Formulations for Gastrointestinal Research
Beclomethasone dipropionate (BDP) is a potent, second-generation synthetic corticosteroid known for its high topical anti-inflammatory activity. clinicaltrialsarena.comsoligenix.com Initially developed in the 1960s and used in aerosol form for asthma, its application in inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, began in the early 1980s with topical rectal formulations like enemas and foams. soligenix.com The primary challenge with systemic corticosteroids, the mainstay for inducing remission in IBD, has been the high incidence of significant adverse effects. nih.govmedicalbuyer.co.in This led researchers to explore topically acting steroids like BDP and budesonide, which are characterized by substantial first-pass hepatic metabolism, thereby reducing systemic bioavailability and associated side effects. clinicaltrialsarena.comnih.gov
The success of rectal BDP in distal ulcerative colitis spurred the development of oral formulations designed to deliver the steroid to more proximal areas of the GI tract. soligenix.comprnewswire.com The goal was to create a formulation that could pass through the upper GI tract and release the active drug directly at the site of inflammation in the distal small intestine and colon. prnewswire.comprnewswire.com Early research into oral BDP focused on creating controlled-release or sustained-release preparations to achieve this targeted delivery, aiming to provide the therapeutic benefits of a potent steroid while minimizing systemic exposure. prnewswire.commdpi.com These efforts laid the groundwork for more advanced and proprietary formulations to address specific types of gastrointestinal inflammation.
SGX201 as a Proprietary Delayed-Release Oral Formulation of BDP
This compound is a proprietary, time-release oral formulation of beclomethasone dipropionate developed by Soligenix, Inc. soligenix.comnih.gov It is specifically designed as a delayed-release, enteric-coated tablet that allows for targeted delivery of BDP to the distal portions of the gastrointestinal tract. prnewswire.com This formulation distinguishes this compound from immediate-release versions or other BDP formulations that might target different sections of the GI tract. The primary focus of this compound's development has been for the prevention of acute radiation enteritis, a condition characterized by severe inflammation of the bowel lining resulting from radiation therapy for abdominal and pelvic cancers. nih.gov
To evaluate its properties, this compound was assessed in a Phase 1/2 open-label, randomized, dose-finding clinical trial involving patients with rectal cancer undergoing concurrent radiation and chemotherapy. soligenix.comnih.gov The study's primary objectives were to determine the safety and tolerability of escalating doses and to gather preliminary efficacy data. soligenix.com The research demonstrated that this compound was safe and well-tolerated across the tested dose groups. nih.gov Furthermore, the trial provided encouraging exploratory data, noting a lower incidence of diarrhea compared to historical controls and suggesting a potential dose-response relationship concerning symptoms like diarrhea, nausea, and vomiting. soligenix.comnih.gov In recognition of its potential to address an unmet medical need, the U.S. Food and Drug Administration (FDA) granted this compound fast-track designation for the prevention of radiation enteritis. nih.gov
Table 1: this compound Phase 1/2 Clinical Trial Overview
| Parameter | Description |
|---|---|
| Compound | This compound (time-release oral beclomethasone dipropionate) |
| Indication | Prevention of Acute Radiation Enteritis |
| Study Design | Open-label, randomized, dose-finding |
| Patient Population | 16 patients with rectal cancer undergoing radiation and chemotherapy |
| Primary Objectives | Evaluate safety and tolerability of escalating doses |
| Secondary Objectives | Assess preliminary efficacy in preventing symptoms of acute radiation enteritis |
| Key Findings | Safe and well-tolerated across all four dose groups; evidence of potential dose response for GI symptoms. |
Data sourced from clinical trial results announced by Soligenix, Inc. soligenix.comnih.gov
Research Rationale for Targeted Delivery of BDP in Gastrointestinal Inflammation
The fundamental research rationale for the targeted delivery of BDP, as embodied by the this compound formulation, is to maximize the therapeutic action at the site of inflammation while minimizing systemic corticosteroid exposure and its associated toxicities. prnewswire.com Systemic corticosteroids are effective anti-inflammatory agents but their use is limited by a range of side effects. clinicaltrialsarena.com By delivering a potent, topically active steroid like BDP directly to the inflamed mucosal tissue of the intestine, a high local concentration can be achieved.
BDP itself is a prodrug that is converted to its active metabolite, beclomethasone-17-monopropionate (B-17-MP), in the gut mucosa. prnewswire.com This active metabolite has a high affinity for glucocorticoid receptors, mediating a powerful local anti-inflammatory effect. clinicaltrialsarena.com The subsequent rapid first-pass metabolism in the liver significantly reduces systemic bioavailability. prnewswire.com This pharmacological profile is highly advantageous for treating localized inflammation within the GI tract.
In the context of acute radiation enteritis, radiation treatment causes cell death in the bowel lining, triggering a significant inflammatory response that leads to symptoms such as diarrhea, pain, nausea, and vomiting. nih.gov The targeted delivery of BDP via this compound is intended to directly counteract this localized inflammation in the distal bowel, which is often affected by pelvic radiation. This approach represents a potential prophylactic option to mitigate the gastrointestinal toxicity of radiation therapy, thereby helping patients adhere to their prescribed cancer treatment regimens. nih.gov
Table 2: Comparison of Systemic vs. Targeted Oral BDP Delivery
| Feature | Systemic Corticosteroids | Targeted Oral BDP (e.g., this compound) |
|---|---|---|
| Site of Action | Throughout the body | Primarily at the site of inflammation in the GI tract |
| Bioavailability | High systemic absorption | Low systemic bioavailability due to high first-pass metabolism |
| Mechanism | General immunosuppression and anti-inflammatory effects | Potent, localized anti-inflammatory effect on the gut mucosa |
| Research Goal | Induce remission in acute, severe inflammation | Reduce local inflammation with minimal systemic side effects |
This table synthesizes the general principles of corticosteroid action and targeted delivery. clinicaltrialsarena.comnih.gov
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201. |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Beclomethasone Dipropionate and Sgx201
Glucocorticoid Receptor Agonism and Downstream Signaling
Beclomethasone (B1667900) dipropionate functions as a prodrug, meaning it is converted into an active form within the body to exert its effects nih.govnih.gov. Its primary mechanism of action involves agonism of the glucocorticoid receptor (GR).
Beclomethasone-17-monopropionate (17-BMP) as the Primary Active Metabolite in Biological Systems
Upon administration, beclomethasone dipropionate is rapidly hydrolyzed by esterase enzymes, which are present in most tissues, into its major active metabolite, beclomethasone-17-monopropionate (17-BMP) nih.govnih.govmims.comgskpro.com. This conversion is crucial for its therapeutic action, as 17-BMP is the primary mediator of its effects on the glucocorticoid receptor nih.govnih.gov.
Differential Glucocorticoid Receptor Binding Affinities of BDP and 17-BMP
Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity nih.govnih.govgskpro.com. In contrast, its active metabolite, 17-BMP, exhibits high topical anti-inflammatory activity and a strong affinity for the glucocorticoid receptor nih.govgskpro.com. This differential binding affinity highlights the prodrug nature of BDP, where the parent compound serves as a delivery vehicle for the more potent active metabolite.
| Compound | Glucocorticoid Receptor Binding Affinity | Role |
|---|---|---|
| Beclomethasone Dipropionate (BDP) | Weak | Prodrug |
| Beclomethasone-17-monopropionate (17-BMP) | High | Primary active metabolite |
Elucidation of Glucocorticoid Receptor-Mediated Transcriptional Regulation
The active metabolite, 17-BMP, mediates its therapeutic action by interacting with the glucocorticoid receptor nih.gov. This interaction initiates a cascade of events that ultimately leads to glucocorticoid receptor-mediated transcriptional regulation. Corticosteroids, including BDP and its metabolites, exert a wide range of effects on various cell types and mediators involved in inflammation gskpro.com. These effects include controlling the rate of protein synthesis and influencing gene expression to modulate inflammatory responses mims.com.
Modulation of Inflammatory Processes and Immune Responses
BDP, through its active metabolite 17-BMP, plays a significant role in modulating inflammatory processes and immune responses. This anti-inflammatory activity is a cornerstone of its therapeutic utility.
Mechanisms of Attenuation of Inflammatory Cascades by BDP
Following topical administration, beclomethasone dipropionate produces anti-inflammatory and vasoconstrictor effects gskpro.comfda.gov. The mechanisms responsible for the anti-inflammatory action of BDP are complex and involve broad effects on multiple cellular components and mediators of inflammation gskpro.com. These mechanisms include depressing the migration of polymorphonuclear leukocytes, reducing fibroblast activity, and reversing capillary permeability and lysosomal stabilization at the cellular level mims.com. This comprehensive action helps to prevent or control inflammation mims.com.
Influence on Acute Inflammatory Phases Post-Injury
SGX201 (dusquetide) plays a role in influencing acute inflammatory phases following injury by modulating the body's innate immune response. Acute inflammation is the immediate physiological reaction to tissue damage, characterized by cardinal signs such as redness, heat, swelling, and pain mims.com. This phase involves the release of inflammatory mediators and an influx of phagocytic leukocytes, including neutrophils and macrophages, which are essential for wound healing nih.govnih.gov.
Dusquetide's mechanism of action directly impacts this acute inflammatory response. It redirects the body's reaction to injury and infection towards an anti-inflammatory and anti-infective profile prnewswire.comprnewswire.comsoligenix.comfirstwordpharma.combiospace.com. This modulation accelerates the resolution of tissue damage caused by various insults, including bacterial pathogens, trauma, and therapeutic interventions like chemotherapy and radiation therapy prnewswire.comprnewswire.comfirstwordpharma.combiospace.com. By suppressing inflammation through the regulation of multiple cytokines, dusquetide (B607227) actively contributes to dampening the inflammatory cascade cpu-bioinfor.orgsoligenix.com. Furthermore, it promotes the recruitment of monocytes and macrophages to damaged and infected tissues, thereby accelerating the healing process cpu-bioinfor.org. This targeted action helps to mitigate the detrimental inflammatory component, fostering an environment conducive to tissue repair soligenix.comsoligenix.comsoligenix.com.
Impact on Specific Cellular Signaling Networks
Interplay with Fibroblast Growth Factor (FGF) Signaling Pathway
Current available research on this compound (dusquetide) does not explicitly detail a direct interplay or modulation of the Fibroblast Growth Factor (FGF) signaling pathway by this compound. The FGF signaling pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, migration, and survival, and is involved in embryonic development, organogenesis, tissue repair, and metabolism prnewswire.comonclive.comsoligenix.com. It typically operates through the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways prnewswire.comonclive.comsoligenix.com.
Regulation of Wnt Signaling Pathway Components
Similarly, direct regulation of components of the Wnt signaling pathway by this compound (dusquetide) has not been explicitly described in the available scientific literature. The Wnt signaling pathway is fundamental for embryonic development, adult tissue homeostasis, and plays a crucial role in cell fate determination, proliferation, and the self-renewal of stem cells patsnap.comabmole.comresearchgate.netmedchemexpress.com. Key components of this pathway include Wnt ligands, Frizzled receptors, LRP5/6 co-receptors, and intracellular proteins like β-catenin and Dishevelled patsnap.comabmole.comresearchgate.netmedchemexpress.com.
Potential Interactions with STAT3 Pathway in Radiation Response
While this compound (dusquetide) is known to modulate the innate immune response and has demonstrated efficacy in contexts involving radiation-induced tissue damage, a direct interaction or explicit regulation of the STAT3 pathway by this compound in radiation response is not directly detailed in the available research. The STAT3 pathway is significant in radiation response, with its aberrant activation often associated with radiation resistance in various cancers soligenix.comnih.govguidetopharmacology.org. Radiation itself can induce an inflammatory response and lead to STAT3 activation medchemexpress.com.
This compound's mechanism involves binding to p62 (sequestosome-1), an intracellular adaptor protein implicated in various intracellular signaling networks related to tumor cell survival, including autophagy soligenix.com. Dusquetide activates regulatory signaling transduction pathways involved in modulating the innate immune system, such as those mediated by mitogen-activated protein kinase (MAPK) p38 and CCAAT-enhancer-binding protein cpu-bioinfor.orgnih.gov. Although p62 has been implicated in facilitating the stromal cell microenvironment in multiple myeloma via increased IL-6 signaling soligenix.com, and the IL-6/STAT3 pathway is a key regulator in cancer progression medchemexpress.com, a direct modulatory effect of this compound on STAT3 phosphorylation or activity in the context of radiation response is not explicitly stated in the provided information. However, preclinical studies with SGX942 (dusquetide) have indicated no increase in tumor growth or worsening of survival when combined with radiation, and in some instances, a trend towards decreased tumor growth and improved survival has been observed abmole.commedchemexpress.commedchemexpress.com. This suggests that this compound does not negatively interfere with the anti-tumor effects of radiation.
Localized Pharmacological Activity within the Gastrointestinal Tract
Mechanisms Facilitating Localized Anti-inflammatory Action in Mucosal Tissues
This compound (dusquetide) exhibits localized pharmacological activity, particularly its anti-inflammatory action within mucosal tissues, including those of the gastrointestinal tract. Mucositis, a common and debilitating side effect of cancer treatments like chemotherapy and radiation, involves damage and inflammation of the oral and gastrointestinal mucous membranes soligenix.comnihr.ac.uk.
Dusquetide's efficacy in addressing mucositis, whether in the mouth or gut, and regardless of whether it is induced by chemotherapy or radiation, is attributed to its unique mechanism as an Innate Defense Regulator soligenix.comsoligenix.com. It modulates the innate immune response by binding to p62, an adaptor protein that functions downstream of key sensing receptors that trigger innate immune activation nihr.ac.uk. This interaction allows this compound to control cellular signaling, shifting it from a pro-inflammatory, pro-macrophage response to an anti-inflammatory and heightened pro-macrophage response nih.govnihr.ac.uk. This leads to a reduction in inflammation, enhanced bacterial clearance, and accelerated tissue healing nih.govnihr.ac.uk.
The compound's ability to suppress inflammation is achieved through the regulation of the expression of multiple cytokines cpu-bioinfor.org. Preclinical studies have demonstrated its effectiveness in animal models of both mucositis and colitis, further supporting its localized anti-inflammatory properties in the gastrointestinal tract prnewswire.comsoligenix.comfirstwordpharma.combiospace.comfirstwordpharma.com. This compound promotes the recruitment of monocytes and macrophages to damaged and infected mucosal tissues, thereby facilitating the healing process cpu-bioinfor.org. This targeted modulation of the innate immune system at the local level underpins its anti-inflammatory and tissue-healing effects in mucosal linings soligenix.comsoligenix.comsoligenix.com.
Factors Contributing to Minimized Systemic Bioavailability and Immunomodulatory Effects
A critical characteristic of this compound is its low systemic bioavailability, which is a deliberate design feature aimed at enhancing its therapeutic index. prnewswire.comsoligenix.com This minimized systemic absorption of BDP, when delivered orally via this compound, is achieved through a combination of targeted delivery and the compound's inherent metabolic profile. prnewswire.comsoligenix.com
The enteric coating of this compound tablets plays a pivotal role by ensuring that the active compound, BDP, is released predominantly in the distal GI tract. This localized release mechanism limits the absorption of BDP into the systemic circulation. prnewswire.comsoligenix.com Furthermore, BDP undergoes significant first-pass metabolism in the liver and/or the GI tract when administered orally, contributing to its low systemic exposure. mims.com
The low systemic bioavailability of BDP in this compound is instrumental in minimizing the systemic side effects typically associated with corticosteroid therapy, including broad immune suppression. prnewswire.comsoligenix.com By concentrating its anti-inflammatory effects locally within the GI tract and limiting systemic exposure, this compound enables the use of a potent steroid while mitigating the risk of systemic immunomodulatory effects, thereby allowing its application in patient populations where systemic immune suppression would be a significant concern. prnewswire.comsoligenix.com
Preclinical Biological Investigations of Sgx201 and Bdp in Radiation Induced Pathologies
In Vitro Studies on Radiation-Induced Cellular Damage and Repair
Ionizing radiation induces cellular damage through direct interactions with macromolecules and indirectly via the generation of reactive oxygen species (ROS) from water radiolysis. citeab.comwikipedia.orgroyalsocietypublishing.org Cells respond to this damage by activating complex DNA damage response (DDR) pathways, which can lead to cell cycle arrest, DNA repair, or programmed cell death. citeab.comfishersci.ca
Analysis of Radiation-Induced Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Stress
Radiation exposure is known to significantly increase intracellular ROS levels, leading to oxidative stress when the production of these reactive species overwhelms the cell's endogenous antioxidant defense systems. citeab.comwikipedia.orgroyalsocietypublishing.orgcenmed.com This imbalance can result in oxidative damage to DNA, lipids, and proteins. citeab.comroyalsocietypublishing.org While the general mechanisms of radiation-induced ROS generation and oxidative stress are well-documented, detailed in vitro research findings specifically analyzing SGX201's direct impact on the modulation of radiation-induced ROS generation or cellular oxidative stress were not identified in the provided information.
Investigation of DNA Damage Response Pathways (e.g., ATM/ATR, p53) in Irradiated Cells
Radiation-induced DNA damage, particularly double-strand breaks, rapidly activates key signaling kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). wikipedia.orgidrblab.netnih.govnih.gov These kinases initiate cascades that lead to the phosphorylation and activation of numerous downstream proteins, including the tumor suppressor protein p53. fishersci.canih.govnih.govuni-freiburg.de The activation of ATM, ATR, and p53 pathways is crucial for regulating cell cycle checkpoints (e.g., G1/S, S, G2/M arrest) to allow for DNA repair, or to trigger apoptosis if the damage is irreparable. fishersci.cawikipedia.orguni-freiburg.de However, specific in vitro investigations detailing this compound's direct influence on these particular DNA damage response pathways (ATM/ATR, p53) in irradiated cells were not provided in the available research findings.
Assessment of Apoptotic and Mitotic Cell Death Mechanisms Post-Irradiation (e.g., Apaf-1, Noxa, Bax)
Ionizing radiation can induce various forms of cell death, with apoptosis being a primary mechanism for eliminating severely damaged cells. royalsocietypublishing.orgdineshkhedkar.co.in The apoptotic cascade often involves the activation of pro-apoptotic proteins like Bax, which can translocate to mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). dineshkhedkar.co.inidrblab.netuni-freiburg.dewikipedia.org This leads to the release of pro-apoptotic factors such as cytochrome c, which in turn binds to apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, initiating caspase activation and subsequent cell death. dineshkhedkar.co.inidrblab.netuni-freiburg.de Additionally, proteins like Noxa can play a role in mediating apoptosis. wikipedia.org Mitotic cell death, or mitotic catastrophe, can also occur following radiation exposure, particularly when cells fail to properly arrest during mitosis in the presence of DNA damage. uni-freiburg.dewikipedia.org Nevertheless, detailed in vitro research findings specifically assessing this compound's direct impact on radiation-induced apoptotic or mitotic cell death mechanisms, including its influence on specific proteins like Apaf-1, Noxa, or Bax, were not found in the provided information.
Evaluation of Cellular Proliferation and Viability in Irradiated Gastrointestinal Epithelial Models
The gastrointestinal epithelium is highly sensitive to radiation due to its rapid cellular turnover, driven by incessant proliferation of crypt stem cells. amegroups.cn Radiation exposure can significantly impair the proliferation and viability of intestinal epithelial cells, leading to reduced cell counts, decreased growth rates, and compromised barrier function, as observed in models like Caco-2 cell monolayers. medicinacomplementar.com.br While this compound is specifically designed to mitigate radiation-induced GI damage, detailed in vitro studies evaluating its direct effects on cellular proliferation and viability in irradiated gastrointestinal epithelial models were not explicitly detailed in the provided research findings.
In Vivo Non-Human Primate and Animal Model Studies for Gastrointestinal Radiation Injury
Models of Acute Radiation Enteritis and Gastrointestinal Acute Radiation Syndrome (GI ARS)
Preclinical investigations into radiation-induced gastrointestinal injury frequently employ animal models, including canines and non-human primates (NHPs), to assess the efficacy of potential medical countermeasures against acute radiation enteritis and GI ARS. wikipedia.orguni-goettingen.deresearchgate.netresearchgate.net The GI tract is particularly vulnerable to high-dose radiation exposure, with doses exceeding 10-12 Gy capable of causing severe acute GI injury and leading to death within 5-15 days. wikipedia.orgamegroups.cn These models are crucial for understanding the pathophysiological manifestations of radiation-induced GI damage and for developing treatments that can improve survival outcomes. wikipedia.org
Detailed Research Findings
Oral formulations of beclomethasone (B1667900) 17,21-dipropionate (BDP), the active pharmaceutical ingredient in this compound, have demonstrated statistically significant preclinical survival results in canine models of GI ARS. wikipedia.org this compound is specifically engineered as a delayed-release tablet formulation of BDP, designed to deliver the corticosteroid to the distal portions of the GI tract. This targeted delivery aims to maximize the anti-inflammatory action at the site of injury while minimizing systemic steroid side effects, which is crucial for patients with radiation exposure. amegroups.cnresearchgate.net Another proprietary oral BDP formulation, OrbeShield, which utilizes both immediate and delayed release mechanisms to cover both proximal and distal GI tracts, has also shown preclinical survival benefits in canine GI ARS studies. wikipedia.orgamegroups.cn These findings underscore the potential of oral BDP formulations like this compound as effective medical countermeasures for mitigating the lethal consequences of radiation-induced gastrointestinal injury. wikipedia.orgamegroups.cn
Pathological Assessment of Intestinal Tissue Integrity and Morphological Changes Post-Irradiation
Ionizing radiation induces substantial damage to the gastrointestinal tract, particularly the small intestine, a highly radiosensitive organ system. radiobiology.genih.gov This damage manifests as the death of cells lining the bowel, leading to a breakdown of intestinal tissue integrity and subsequent gastrointestinal toxicity. soligenix.com Morphological changes observed in the jejunum following irradiation include the thickening and shortening of intestinal microvilli, epithelial shedding, and varying degrees of villi breakage or dissolution, disrupting the normal villous arrangement. radiobiology.geradiobiology.ge Furthermore, radiation can cause structural alterations to the intestinal mucosa, involving cell loss and compromised crypt integrity. nih.gov
Preclinical studies indicate that BDP possesses the capacity to rescue inflamed tissues within the radiation-damaged gastrointestinal mucosa. tandfonline.com As a potent, topically active corticosteroid, BDP, when formulated as this compound, exerts a local effect on the inflamed tissue, which is crucial for addressing the direct injury caused by radiation. soligenix.com
Characterization of Inflammatory Cell Infiltration and Cytokine Profiles in Irradiated Gastrointestinal Tissues
Radiation exposure triggers a robust inflammatory response in irradiated organs, marked by significant leukocyte infiltration and vascular changes. nih.gov This inflammatory process is exacerbated by the production of various proinflammatory cytokines, chemokines, and growth factors. radiobiology.ge The direct damage to the small intestinal mucosal by radiation leads to mucosal inflammation and the subsequent release of these inflammatory cytokines. gastrores.org Inflammatory cell infiltration specifically refers to the presence of immune cells such as neutrophils, eosinophils, lymphocytes, plasmacytes, macrophages, or mast cells, which are locally or diffusely distributed in the damaged tissues. dovepress.com
BDP, the active pharmaceutical ingredient in this compound, is a well-characterized steroidal anti-inflammatory agent. soligenix.comresearchgate.net Its role in mitigating radiation enteritis suggests a direct action in modulating this inflammatory cascade, thereby reducing the severity of radiation-induced gastrointestinal inflammation. soligenix.comnih.gov
Evaluation of Gastrointestinal Functional Recovery and Survival Parameters in Preclinical Radioprotection Studies
Preclinical investigations have demonstrated the potential of BDP/SGX201 in the mitigation of radiation enteritis and the promotion of survival following radiation exposure. nih.gov Studies in canine models, for instance, showed that BDP treatment significantly enhanced survival rates compared to control groups after total body irradiation (TBI). tandfonline.com Notably, BDP was effective in improving survival even when therapy was initiated as late as 24 hours post-high-dose irradiation, highlighting its potential as a radiomitigator. tandfonline.com
In a Phase 1/2 clinical trial, oral administration of this compound was found to be safe and well-tolerated across all dose groups. soligenix.com Exploratory data from this study indicated a potential dose-response relationship concerning symptoms such as diarrhea, nausea, and vomiting, which are common manifestations of acute radiation enteritis. soligenix.comgastrores.orgmayoclinic.org Furthermore, the incidence of diarrhea in patients treated with this compound was lower than that observed in historical control data for this patient population. soligenix.com These findings underscore this compound's promise in addressing the acute gastrointestinal radiation syndrome, which can present with symptoms including GI hemorrhage, endotoxemia, bacterial infection, anorexia, nausea, vomiting, diarrhea, and electrolyte and fluid loss. nih.gov
Research on Other Gastrointestinal Inflammatory Conditions Utilizing BDP Formulations
Beyond radiation-induced pathologies, BDP formulations have been extensively investigated for their efficacy in managing other inflammatory conditions affecting the gastrointestinal tract.
Research on Other Gastrointestinal Inflammatory Conditions Utilizing BDP Formulations
Investigative Models of Inflammatory Bowel Disease (e.g., pediatric Crohn's disease research using SGX203)
SGX203 is an oral formulation of BDP specifically developed for the treatment of pediatric Crohn's disease. soligenix.comibdnewstoday.comsoligenix.com Pediatric Crohn's disease is a chronic inflammatory bowel disease that primarily affects children and adolescents, characterized by inflammation throughout the gastrointestinal tract. ibdnewstoday.comsoligenix.com This condition often leads to debilitating symptoms such as abdominal pain, gastrointestinal bleeding, diarrhea, malabsorption, and weight loss, and in children, it can also result in growth failure and delayed puberty. soligenix.comibdnewstoday.comsoligenix.com There is currently an unmet medical need for approved front-line therapies for mild-to-moderate pediatric Crohn's disease. soligenix.com
SGX203 is designed to deliver BDP as a topical treatment directly to the gut, aiming to reduce local inflammation with limited systemic absorption. soligenix.comsoligenix.com This targeted delivery mechanism is intended to mitigate the systemic side effects typically associated with conventional steroid treatments. soligenix.comsoligenix.com A successful Phase 1 clinical trial (Study BDP-PCD-01) assessed the pharmacodynamic (PD) and pharmacokinetic (PK) components of SGX203 in healthy adolescents and young adults, confirming a twice-daily drug regimen and the safety profile of oral BDP. chromatographytoday.com Following these promising results, the U.S. Food and Drug Administration (FDA) authorized a pivotal Phase 3 clinical trial for SGX203 in pediatric Crohn's disease, which is designed to enroll approximately 150 participants aged 6 to 17 years with mild to moderate disease. ibdnewstoday.com The primary clinical efficacy endpoint for this trial is the improvement or resolution of disease symptoms, with evaluation after 8 weeks of treatment. ibdnewstoday.com
Investigative models for inflammatory bowel disease (IBD) research commonly employ animal models, including chemically-induced, cell-transfer, and genetically modified models, with rats and mice being frequently utilized due to their practicality. nih.govcriver.comnih.gov Dogs are also considered valuable animal models for studying IBD due to their physiological similarities to the human condition. nih.gov
Comparative Analysis of Localized Anti-inflammatory Efficacy in Diverse GI Pathologies
Beclomethasone dipropionate (BDP) has demonstrated efficacy in the treatment of active ulcerative colitis (UC), another significant gastrointestinal inflammatory condition. researchgate.netresearchgate.net For localized inflammation, topical formulations of BDP are often the first choice for distal UC, while oral formulations are utilized for more extensive colonic involvement. researchgate.netresearchgate.net BDP is recognized as a second-generation corticosteroid that leverages novel drug technologies to ensure colonic targeting, thereby potentially reducing systemic corticosteroid concentrations and improving its safety profile compared to conventional corticosteroids. researchgate.netresearchgate.net
Comparative analyses have shown that BDP can significantly reduce fecal calprotectin (FC) levels, a marker of subclinical inflammation, in patients with UC who are in clinical remission but at risk of relapse. nih.gov While some studies suggest comparable efficacy between BDP and 5-aminosalicylic acid (5-ASA) in inducing remission in mild-to-moderate UC, other systematic reviews have indicated a potentially better clinical response with BDP. nih.gov These findings highlight BDP's localized anti-inflammatory efficacy across diverse gastrointestinal pathologies, emphasizing its targeted action within the gut.
Compound Names and PubChem CIDs
Advanced Methodologies and Research Tools for Sgx201 Studies
Experimental Design for Preclinical Radioprotection and Mitigation Studies
Preclinical studies are foundational for evaluating the therapeutic potential of compounds like SGX201 before human trials. nih.gov The experimental design for radioprotection and mitigation studies involving this compound focuses on assessing its ability to prevent or lessen the severity of radiation-induced damage, particularly acute radiation enteritis. soligenix.com Key principles in designing these studies include establishing clear hypotheses, utilizing appropriate control groups (e.g., negative, vehicle, positive, sham, comparative, and naïve controls), and implementing strategies to reduce experimental biases. nih.gov
Molecular Profiling Techniques for Gene Expression and Protein Analysis in Response to BDP
Understanding the molecular mechanisms by which BDP (the active ingredient in this compound) exerts its effects requires comprehensive molecular profiling. Gene expression analysis, which examines the transcription of genes into functional RNA species, is a key technique. bio-rad.comillumina.com Advanced technologies such as RNA sequencing (RNA-Seq) allow for sensitive and accurate quantification of messenger RNA (mRNA), identification of known and novel isoforms, detection of gene fusions, and measurement of allele-specific expression. illumina.com RNA-Seq offers a broad dynamic range and can be applied across various species, making it scalable and cost-effective for high-throughput applications. illumina.com
For protein analysis, several techniques are employed to quantify relative expression levels and identify specific proteins in response to BDP. These include:
Western blotting: Used to quantify specific proteins by separating extracted cellular proteins electrophoretically, transferring them to a membrane, and then probing with specific antibodies. bio-rad.com
2-D Gel Electrophoresis: Achieves protein expression profiling by separating complex protein mixtures in two dimensions, followed by staining to detect differences at the whole-proteome level. bio-rad.com
Immunoassays: Quantitate proteins in solution using antibodies bound to color-coded beads or immobilized on a surface (e.g., ELISA). bio-rad.com
These molecular profiling techniques provide insights into how BDP modulates cellular processes at the transcriptional and translational levels, helping to elucidate its mechanism of action in mitigating radiation injury.
In Vitro Cell Culture Models for Investigating BDP-Mediated Cellular Responses
In vitro cell culture models are indispensable tools for investigating BDP-mediated cellular responses to radiation exposure. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized. While 2D cultures are simpler, 3D models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the natural in vivo tissue architecture, cell-cell interactions, and microenvironmental gradients. nih.govthermofisher.comfrontiersin.org Spheroids, for instance, reflect in vivo cellular structure, gene expression, metabolism, proliferation, oxygenation, nutrient absorption, and drug uptake, while preserving cell-extracellular matrix (ECM) connections. nih.govthermofisher.com
These models allow researchers to assess various cellular responses to radiation and BDP, including:
Cell viability: Evaluating the survival of cells after radiation exposure and BDP treatment. accscience.com
Reactive Oxygen Species (ROS) production: Measuring the generation of harmful free radicals, a key component of radiation-induced damage. accscience.com
DNA damage: Assessing the extent of genetic material damage caused by radiation and the protective effects of BDP. accscience.com
The use of 3D bioprinted cell culture models can further enhance biomimicry, enabling more accurate mechanistic and toxicological studies under physiologically relevant conditions. accscience.com
Animal Models for Comprehensive Assessment of Radiation-Induced Gastrointestinal Dysfunction
Animal models are critical for a comprehensive assessment of radiation-induced gastrointestinal dysfunction and the efficacy of this compound. The gastrointestinal tract is highly sensitive to ionizing radiation, with doses exceeding 10-12 Gy typically causing acute GI injury and potential death within 5-15 days. soligenix.com Animal studies have historically been crucial in characterizing tissue sensitivity and symptom severity following irradiation. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species for Targeted Delivery Analysis
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a crucial role in the preclinical development of this compound, particularly for optimizing dosing regimens and understanding drug efficacy in targeted delivery. esmed.orgresearchgate.netmdpi.com PK/PD models quantitatively link drug exposure (pharmacokinetics) to pharmacological effects (pharmacodynamics), providing valuable insights into drug action mechanisms and enabling the prediction of clinical responses. esmed.orgfrontiersin.org
In the context of this compound, PK/PD modeling in preclinical species helps:
Optimize dosing schedules: By combining PK data (e.g., drug clearance, half-life) with PD data (e.g., reduction in GI injury), models can identify the most effective dosing strategies to maximize efficacy. esmed.org
Translate preclinical findings: These models facilitate the extrapolation of data from animal populations to humans, guiding clinical trial design and dose selection. esmed.orgfrontiersin.org
Analyze targeted delivery: For a compound like this compound, which is formulated for oral administration with specific release profiles in different parts of the GI tract, PK/PD modeling is vital for understanding how the drug's delivery influences its local effects on radiation-damaged tissue. soligenix.com
This approach helps to enhance the efficiency of drug development by providing a quantitative understanding of the compound's behavior within the biological system. mdpi.com
Histopathological and Immunochemical Techniques for Tissue Analysis
Histopathological and immunochemical techniques are indispensable for detailed tissue analysis in this compound studies, allowing for the visualization and characterization of radiation-induced damage and the effects of treatment.
Histopathology: Involves the microscopic examination of tissue sections to assess morphological changes, cellular integrity, and the extent of tissue injury. This includes evaluating damage to the intestinal epithelium, crypts, and villi, which are highly susceptible to radiation. Proper tissue fixation, sectioning (e.g., using a microtome for FFPE tissue or a cryostat for frozen tissue), and staining are critical for preserving morphology and enabling detailed examination. technologynetworks.com
Immunochemical Techniques (e.g., Immunohistochemistry - IHC): These techniques exploit the highly specific binding between antigens and antibodies to detect and localize specific molecules within tissue sections. technologynetworks.comcuni.czresearchgate.net Immunohistochemistry, in particular, is a powerful tool that allows for the direct visualization of tissue antigens using labeled antibodies. technologynetworks.com It is widely used in histology and pathology to study the status of target molecules. technologynetworks.comnih.gov In this compound studies, IHC can be used to:
Identify specific cell types affected by radiation.
Assess the expression levels of proteins involved in inflammation, cell death, and tissue repair in response to radiation and BDP treatment.
Localize BDP or its active metabolites within target tissues.
These techniques provide crucial visual and quantitative data on the cellular and tissue-level impacts of radiation and the therapeutic effects of this compound.
Chemical Synthesis and Formulation Science of Sgx201
Synthetic Pathways and Esterification Processes of Beclomethasone (B1667900) Dipropionate
Beclomethasone dipropionate (BDP) is a synthetic glucocorticoid characterized by its potent anti-inflammatory properties. dissertationtopic.netnih.gov Its chemical structure is 9α-chloro-11β, 17α, 21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 17,21-dipropionate. fda.govfda.gov The synthesis of BDP is a multi-step process that has been refined to improve yield, scalability, and cost-effectiveness. nih.govresearchgate.net
Several synthetic routes to produce BDP have been developed, often starting from readily available steroidal intermediates. One common starting material is 16β-methyl epoxide (also known as DB-11). nih.govscispace.com An alternative pathway utilizes epoxy progesterone (B1679170) as the initial raw material. dissertationtopic.net These processes involve a series of chemical and, in some cases, microbial biotransformation steps to introduce the necessary functional groups onto the steroid skeleton. dissertationtopic.net
A critical part of the synthesis is the selective esterification of the hydroxyl groups at the C17 and C21 positions. nih.gov This is typically achieved using a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, often in the presence of a catalyst. dissertationtopic.netgoogle.com One method involves reacting beclomethasone with propionic anhydride to form beclomethasone 11,17,21-tripropionate, which is then selectively hydrolyzed to yield the desired 17,21-dipropionate product. google.com Another approach focuses on the direct and selective propionylation of the C17 and C21 hydroxyl groups, which can be a more efficient route for fine chemical industries. nih.gov
Hydroxylation and Dehydrogenation: Introduction of hydroxyl groups and double bonds at specific positions of the steroid nucleus. dissertationtopic.net
Introduction of Methyl and Chloro Groups: Addition of a 16β-methyl group and a 9α-chloro group, which are crucial for the compound's potency. dissertationtopic.net
Esterification: Acylation of the 17α and 21-hydroxyl groups with propionate (B1217596) moieties. dissertationtopic.netnih.gov
| Starting Material | Key Intermediates/Reactions | Esterification Agent | Reported Overall Yield |
|---|---|---|---|
| 16β-methyl epoxide (DB-11) | Chlorination, Ring Opening, Propionylation | Triethyl orthopropionate, Propionic anhydride | 82% |
| Epoxy progesterone | Microbial 11α-hydroxylation, 1,2-dehydrogenation, Introduction of 16β-methyl, 17α-hydroxy, 21-hydroxy, 9α-chloro, 11β-hydroxy | Propionic anhydride | 30% |
| Beclomethasone 11, 17, 21-tripropionate | Selective hydrolysis of the 11-propionate ester | (Intermediate for hydrolysis) | Not specified |
Design Principles of Delayed-Release Formulations for Targeted Gastrointestinal Delivery
Delayed-release formulations are a critical technology in pharmaceutical sciences, designed to control the location and timing of drug release within the gastrointestinal (GI) tract. ijrpr.comondrugdelivery.com The primary goal is often to protect acid-sensitive drugs from the harsh environment of the stomach or to prevent irritation of the gastric mucosa by the drug itself. ondrugdelivery.comondrugdelivery.com Beyond this protective function, a key application is the targeted delivery of active pharmaceutical ingredients to specific regions of the intestine, such as the small intestine or the colon, for local treatment of diseases like inflammatory bowel disease. ondrugdelivery.compharmaexcipients.com
The design of these formulations relies on exploiting the physiological differences along the GI tract, most notably the significant variation in pH. pharmaexcipients.comnih.gov The stomach maintains a highly acidic environment (pH 1-3), while the pH gradually increases in the small intestine, from approximately pH 5.5 in the duodenum to more neutral or slightly alkaline levels (pH 6.0-7.5) in the distal ileum and colon. pharmaexcipients.comnih.gov This natural pH gradient provides a reliable mechanism for triggering drug release.
Engineering of Enteric Coatings and pH-Dependent Release Mechanisms
The most common method for achieving delayed release is the application of an enteric coating to a dosage form, such as a tablet, capsule, or multiparticulate pellets. ondrugdelivery.comondrugdelivery.com These coatings are composed of pH-sensitive polymers that are insoluble at the low pH of gastric fluid but dissolve as the pH rises in the intestines. nih.govcellulosemanufacturer.com
The engineering of these coatings involves selecting polymers with a specific pH dissolution threshold. nih.gov For delivery to the proximal small intestine, polymers that dissolve at a pH above 5.5 are commonly used. ondrugdelivery.com For more distal delivery, polymers with higher pH triggers (pH 6.0 to 7.0) are required. pharmaexcipients.comnih.gov The thickness and composition of the coating can be precisely controlled to ensure that the dosage form remains intact during its transit through the stomach, preventing premature drug release. researchgate.net
Commonly used pH-sensitive polymers include:
Methacrylic Acid Copolymers (e.g., Eudragit® series): These are synthetic polymers available in various grades, each with a distinct pH at which they begin to dissolve. For instance, some grades dissolve at pH > 5.5, while others are designed for dissolution at pH > 6.0 or pH > 7.0, allowing for targeted release in different intestinal segments. ondrugdelivery.compharmaexcipients.com
Cellulose (B213188) Derivatives: Materials like cellulose acetate (B1210297) phthalate (B1215562) (CAP) and hydroxypropyl methylcellulose (B11928114) phthalate (HPMCP) are also used, though fully synthetic polymers like methacrylates can offer more defined dissolution characteristics and batch-to-batch consistency. ondrugdelivery.comresearchgate.net
The mechanism is straightforward: as the coated dosage form passes from the stomach into the small intestine, the surrounding pH increases. nih.gov Once the pH of the intestinal fluid exceeds the polymer's dissolution threshold, the coating begins to break down, exposing the drug core and allowing for its dissolution and subsequent absorption or local action. nih.govresearchgate.net
| Polymer Type | Example Brand Name | Typical Dissolution pH | Targeted GI Region |
|---|---|---|---|
| Methacrylic Acid – Ethyl Acrylate Copolymer (1:1) | Eudragit® L 30 D-55 / Eudragit® L 100-55 | > 5.5 | Duodenum / Proximal Small Intestine |
| Methacrylic Acid – Methyl Methacrylate Copolymer (1:1) | Eudragit® L 100 | > 6.0 | Jejunum / Ileum |
| Methacrylic Acid – Methyl Methacrylate Copolymer (1:2) | Eudragit® S 100 | > 7.0 | Terminal Ileum / Colon |
| Poly(methacrylic acid-co-ethyl acrylate) with Polysorbate 80 | Eudragit® FS 30 D | > 7.0 | Colon |
Strategies for BDP Release in Distal Gastrointestinal Tract Segments
Targeting the release of Beclomethasone Dipropionate (BDP) to the distal gastrointestinal tract, particularly the terminal ileum and colon, is a key strategy for the local treatment of inflammatory conditions in these areas. This requires formulation strategies that can successfully bypass the stomach and the proximal small intestine. taylorfrancis.com
The primary strategy remains the use of pH-sensitive enteric coatings, but with polymers engineered to dissolve at the higher pH levels found in the lower intestine. nih.gov Polymers that dissolve at pH 7.0 or higher are ideal candidates for colonic delivery. pharmaexcipients.com However, relying solely on pH can be challenging due to inter- and intra-patient variability in GI transit times and pH, as well as a noted drop in pH in the cecum due to bacterial fermentation. pharmaexcipients.com
To enhance the reliability of distal GI targeting, combination approaches are often employed:
Thicker Coatings: Applying a thicker layer of a pH-sensitive polymer can delay the onset of dissolution even after the threshold pH has been reached, providing an additional time-based delay component. pharmaexcipients.com
Time-Dependent Systems: These formulations are designed to release the drug after a predetermined lag time following gastric emptying. nih.gov This can be achieved using swellable or erodible polymer coatings that are not solely dependent on pH. Often, a time-based system is itself enterically coated to protect it from the stomach's acidic environment and ensure the "timer" starts only upon entry into the small intestine. nih.gov
Dual Release Mechanisms: Formulations can be designed with multiple layers or components. For example, a dual delayed-release capsule might contain two types of enteric-coated granules, each with a different pH-dependent dissolution profile, to achieve release in different parts of the intestine. ijrpr.com
These advanced strategies aim to create a more robust delivery system that is less susceptible to physiological variability, thereby increasing the probability that BDP is released at its intended site of action in the distal GI tract. taylorfrancis.comnih.gov
Stability and Purity Considerations for Pharmaceutical Research Applications
The stability and purity of an active pharmaceutical ingredient (API) like Beclomethasone Dipropionate are critical quality attributes that must be rigorously controlled for pharmaceutical research and development. southwales.ac.ukthermofisher.com BDP is a white to creamy-white, odorless powder with a molecular weight of 521.1 g/mol . fda.govfda.gov Its physical and chemical properties, including crystalline form, particle size, and purity, can significantly impact the performance and stability of the final drug product. researchgate.net
For research applications, BDP must be of high purity, with well-characterized impurity profiles. Synthetic routes are designed to achieve high levels of purity, often exceeding 99%, with subsequent recrystallization steps used to remove process-related impurities and by-products. dissertationtopic.netscispace.com The presence of impurities, even in small amounts, can affect the compound's stability and biological activity.
Stability studies are essential to understand how BDP behaves under various environmental conditions, such as temperature, humidity, and light. BDP is known to exist in different crystalline forms, including anhydrous forms and solvates (e.g., with ethanol). researchgate.net The specific crystalline form, or polymorph, can influence key properties like solubility, dissolution rate, and stability. researchgate.net For instance, the formation of a solvate during crystallization can alter the particle size, shape, and surface characteristics, which are crucial for formulations like dry powder inhalers. researchgate.net Differential scanning calorimetry (DSC) is a technique used to characterize these forms, with anhydrous BDP showing a melting point of approximately 210°C. nih.govnih.gov
In the context of formulation development, the chemical stability of BDP within the dosage form is paramount. Excipients used in the formulation must be compatible with BDP and not promote its degradation. southwales.ac.uk For delayed-release formulations, the stability of the enteric coating itself is also important, as it must maintain its integrity during storage to ensure the desired pH-dependent release profile is achieved. Long-term stability studies under controlled conditions are performed to establish the shelf-life of both the API and the formulated product. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Purity | Percentage of the desired compound, typically >99% for pharmaceutical grade. | Ensures safety and efficacy; minimizes potential side effects from impurities. |
| Crystalline Form (Polymorphism) | Can exist as anhydrous forms or solvates. | Affects solubility, dissolution rate, bioavailability, and manufacturing properties. |
| Melting Point | Approximately 210°C for the anhydrous form. | An indicator of purity and crystalline form. |
| Chemical Stability | Resistance to degradation from factors like heat, light, humidity, and pH. | Determines shelf-life and ensures the drug remains potent and safe over time. |
| Particle Size | The size distribution of the API particles. | Crucial for dissolution rate, content uniformity, and performance of inhaled formulations. |
Future Research Directions and Translational Opportunities for Sgx201
Deeper Elucidation of Specific Signaling Hubs and Genetic Targets Modulated by BDP in Radiation Injury
Ionizing radiation induces cellular damage primarily through direct DNA damage and the generation of reactive oxygen species (ROS), leading to cell death and a cascade of inflammatory responses nih.govirsn.frradiologykey.comfrontiersin.org. The principal pathogenesis of radiation-induced normal tissue injury involves the depletion of tissue stem and progenitor cells and damage to vascular endothelial microvessels nih.gov. This is followed by a sustained inflammatory response characterized by the excessive production of pro-inflammatory cytokines and chemokines, such as interleukin-1 (IL-1), IL-6, tumor necrosis factor (TNF)-α, and transforming growth factor (TGF)-β, which perpetuate chronic inflammation and tissue injury nih.govfrontiersin.org.
BDP, through its active metabolite 17-BMP, exerts its therapeutic effects by acting as a potent glucocorticoid receptor (GR) agonist drugbank.commedchemexpress.comnih.govtargetmol.comnih.govcaymanchem.com. Upon ligand binding, GRs dimerize and translocate into the nucleus, where they bind to glucocorticoid response elements (GREs) on glucocorticoid-responsive genes, leading to changes in gene transcription drugbank.comresearchgate.net. This mechanism is central to the anti-inflammatory actions of corticosteroids, including the suppression of pro-inflammatory cytokine production drugbank.commedchemexpress.comtargetmol.com.
Future research should aim to precisely map the specific signaling hubs and genetic targets modulated by 17-BMP in radiation-damaged GI tissue. This includes:
Transcriptomic and Proteomic Profiling: Conducting comprehensive analyses (e.g., RNA-seq, proteomics) on irradiated GI cells and tissues treated with BDP/17-BMP to identify differentially expressed genes and proteins. This could reveal novel GR-dependent and GR-independent pathways involved in mitigating radiation injury.
Inflammatory Pathway Modulation: Investigating the precise mechanisms by which 17-BMP inhibits the production and signaling of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, CXCL8) and chemokines that are upregulated post-radiation medchemexpress.comtargetmol.comnih.gov. This could involve studying the interaction of activated GR with transcription factors like NF-κB and AP-1, which regulate inflammatory gene expression.
Cellular Regeneration and Repair Pathways: Exploring how BDP/17-BMP influences stem cell survival, proliferation, and differentiation in the intestinal crypts, which are highly sensitive to radiation-induced damage frontiersin.org. Understanding if BDP directly promotes regenerative processes or indirectly supports them by reducing inflammation and oxidative stress is crucial.
Vascular Integrity: Further studies are needed to determine if BDP/17-BMP directly or indirectly protects vascular endothelial cells from radiation damage, which is a significant component of radiation-induced tissue injury nih.govradiologykey.com.
Exploration of Synergistic Therapeutic Approaches with SGX201 in Preclinical Models of Radiation Damage
Given the multi-faceted nature of radiation injury, combination therapies hold significant promise for enhanced protection and mitigation. This compound, as a locally acting anti-inflammatory agent, could synergize with compounds targeting other aspects of radiation pathology.
Potential synergistic therapeutic approaches for exploration in preclinical models include:
Antioxidants/Free Radical Scavengers: Combining this compound with agents that directly neutralize radiation-induced free radicals and reduce oxidative stress, such as amifostine (B1664874) or novel antioxidant compounds nih.govnih.gov. This dual approach could address both the initial oxidative damage and the subsequent inflammatory response.
Stem Cell Growth Factors/Cytokines: Investigating the co-administration of this compound with hematopoietic growth factors (e.g., G-CSF) or other regenerative cytokines that promote the recovery of damaged stem cell populations in the bone marrow and GI tract frontiersin.orgnih.gov.
Probiotics and Microbiome Modulators: Exploring combinations with probiotics, which have shown potential in protecting the intestinal lining from radiation injury by preventing damage rather than facilitating repair, potentially through mechanisms involving cyclooxygenase-2 (COX-2) washu.edu. This compound's localized action in the GI tract makes it an ideal candidate for combination with microbiome-targeted therapies.
Anti-fibrotic Agents: For chronic radiation enteritis, which involves fibrosis and scarring irsn.froncodaily.com, combining this compound with agents that inhibit fibrotic pathways (e.g., targeting TGF-β signaling) could offer long-term benefits.
DNA Repair Enhancers: Research into agents that enhance DNA repair mechanisms could be combined with this compound to mitigate the initial cellular damage caused by radiation.
Identification and Validation of Novel Biomarkers for Preclinical Efficacy and Mechanism Assessment
The development of radiation countermeasures necessitates the identification and validation of reliable biomarkers to assess the extent of radiation injury and the efficacy of therapeutic interventions nih.gov. These biomarkers can serve as indicators of drug efficacy, aid in dose selection, and provide insights into the drug's mechanism of action nih.gov.
Future research should focus on:
Inflammatory Markers: Validating specific inflammatory cytokines (e.g., IL-6, TNF-α, CXCL8) and chemokines as pharmacodynamic biomarkers that are modulated by this compound treatment in radiation-induced GI injury medchemexpress.comtargetmol.comnih.gov.
Tissue Damage and Repair Markers: Identifying markers indicative of intestinal epithelial damage (e.g., circulating intestinal fatty acid-binding protein, citrulline) and subsequent repair or regeneration (e.g., markers of crypt cell proliferation, tight junction integrity proteins) frontiersin.org.
Glucocorticoid Receptor Activation Markers: Developing assays to measure downstream activation of GR-dependent genes (e.g., FKBP51, GILZ) in target tissues or circulating cells as a direct measure of 17-BMP's pharmacological activity medchemexpress.com.
Microbiome Signatures: Investigating changes in the gut microbiome composition and function as potential biomarkers for radiation-induced dysbiosis and this compound's impact on restoring microbial balance.
Circulating Biomarkers: Prioritizing the identification of non-invasive circulating biomarkers (e.g., in blood, urine, or stool) that correlate with local GI injury and this compound's therapeutic effect, facilitating easier monitoring in preclinical and clinical settings nih.govfrontiersin.org. This could include exosomes or cell-free DNA related to GI damage frontiersin.org.
Long-Term Studies on Gastrointestinal Microenvironment and Regenerative Processes Post-Radiation Exposure
Radiation therapy can lead to chronic and debilitating gastrointestinal complications, including persistent inflammation, fibrosis, altered bowel motility, and malabsorption, which can manifest months or even years after exposure irsn.froncodaily.com. This compound's design for localized action suggests a potential role in influencing these long-term outcomes.
Key areas for long-term studies include:
Chronic Inflammation Resolution: Assessing the ability of this compound to prevent the progression from acute radiation-induced inflammation to chronic inflammatory states in the GI tract. This would involve histological evaluation of fibrosis, vascular changes, and immune cell infiltration over extended periods in preclinical models.
Mucosal Barrier Integrity: Evaluating the long-term effects of this compound on the integrity and function of the intestinal mucosal barrier, which is critical for preventing bacterial translocation and sepsis post-radiation frontiersin.org.
Microbiome Homeostasis: Conducting longitudinal studies to understand how this compound influences the long-term stability and diversity of the gut microbiome following radiation exposure, and whether it contributes to the restoration of a healthy microenvironment.
Functional Outcomes: Measuring long-term functional outcomes such as bowel motility, nutrient absorption, and reduction in chronic symptoms like diarrhea, pain, and urgency oncodaily.com.
Development of Next-Generation Targeted Drug Delivery Systems for BDP and Related Compounds
This compound already represents a targeted oral delivery system for BDP, designed to release the steroid in the distal GI tract using an enteric coating prnewswire.comsoligenix.comsoligenix.com. However, advancements in drug delivery systems offer opportunities to further enhance the specificity, efficacy, and patient compliance for BDP and its active metabolites.
Future research into next-generation targeted drug delivery systems could include:
Nanoparticle-Based Delivery: Exploring the encapsulation of BDP or 17-BMP within nanoparticles (e.g., liposomes, polymeric nanoparticles) that can specifically target inflamed or damaged GI tissue nih.govwikipedia.orgwiley.com. This could potentially allow for more precise drug release at the site of injury, further reducing systemic exposure and potentially increasing local drug concentration.
Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific physiological cues present in the radiation-damaged microenvironment, such as changes in pH, enzyme activity, or redox potential nih.gov.
Bioadhesive Formulations: Investigating bioadhesive polymers that can prolong the residence time of BDP/17-BMP in the GI tract, ensuring sustained local drug exposure to promote healing and reduce inflammation.
Cell-Penetrating Peptides/Ligands: Incorporating targeting ligands or cell-penetrating peptides onto delivery vehicles to enhance the uptake of BDP/17-BMP by specific cell types involved in radiation injury, such as intestinal epithelial cells or immune cells.
Micro- and Macro-devices: Exploring advanced oral delivery devices that can precisely control the release kinetics and spatial distribution of the drug within the GI tract, beyond what is achievable with current enteric coatings.
Comparative Research on Glucocorticoid Receptor Specificity and Downstream Pathway Activation of 17-BMP Variants
17-BMP is recognized as the major active metabolite of BDP, exhibiting significantly higher binding affinity for the human glucocorticoid receptor (GR) compared to BDP itself drugbank.commedchemexpress.comnih.govtargetmol.comnih.govcaymanchem.com. Specifically, 17-BMP has been shown to have approximately 13 times the binding affinity of dexamethasone (B1670325) and 25 times that of BDP for the human GR in vitro drugbank.comtargetmol.comnih.gov. The metabolism of BDP to 17-BMP is an essential activation step nih.gov.
Future comparative research should delve deeper into:
GR Binding Kinetics and Selectivity: A detailed comparative analysis of 17-BMP's binding kinetics and selectivity for GR versus other steroid receptors (e.g., mineralocorticoid receptor, progesterone (B1679170) receptor, androgen receptor) compared to other glucocorticoids and potential novel 17-BMP variants ersnet.org. This is crucial for understanding the specificity of its therapeutic action and minimizing off-target effects.
Downstream Gene Expression Profiles: Comparing the global gene expression changes induced by 17-BMP with those induced by other glucocorticoids in relevant cell types (e.g., intestinal epithelial cells, immune cells) under radiation-mimicking conditions. This would reveal unique or shared downstream pathway activations.
Transactivation vs. Transrepression: Investigating the balance between GR transactivation (direct binding to GREs, often associated with metabolic side effects) and transrepression (interaction with other transcription factors, often associated with anti-inflammatory effects) for 17-BMP and its variants researchgate.net. Optimizing this balance could lead to more effective and safer compounds.
Metabolite Profiling and Activity: Identifying and characterizing any other active or inactive metabolites of BDP beyond 17-BMP and 21-BMP, and assessing their individual GR binding affinities and downstream effects drugbank.comnih.gov.
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies on 17-BMP and its structural analogs to identify chemical modifications that could enhance GR specificity, improve local activity, or alter pharmacokinetic properties for even more targeted delivery.
Q & A
Q. What are the foundational steps for synthesizing and characterizing SGX201 in a research setting?
- Methodological Answer : Begin with a literature review to identify established synthetic routes (e.g., reaction conditions, catalysts). Validate purity using HPLC (>95%) and confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Include detailed experimental protocols (e.g., solvent systems, temperature gradients) and cross-reference with prior studies to ensure reproducibility .
Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Measure solubility (in DMSO, water), logP (via shake-flask method), and thermal stability (DSC/TGA).
- Tier 2 : Conduct pH-dependent stability studies (e.g., 1–14 range) with UV-Vis or HPLC monitoring.
Document deviations from literature values and validate using independent methods (e.g., NMR for degradation products) .
Q. What criteria determine this compound’s eligibility for in vitro biological assays?
- Methodological Answer : Establish purity thresholds (e.g., ≥95% by HPLC), exclude endotoxin contamination (LAL assay), and confirm solubility in assay buffers. Pre-screen for cytotoxicity (MTT assay) in relevant cell lines before proceeding to mechanistic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?
- Methodological Answer :
- Step 1 : Perform meta-analysis of existing data, stratifying by experimental variables (e.g., cell type, dosage, exposure time).
- Step 2 : Replicate key studies under controlled conditions, including positive/negative controls.
- Step 3 : Use orthogonal assays (e.g., CRISPR knockouts, proteomics) to identify confounding factors (e.g., off-target effects) .
Q. What advanced strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
- Methodological Answer : Employ design of experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, reaction time). Use chiral HPLC or X-ray crystallography to monitor stereochemical outcomes. For scale-up, apply kinetic modeling to predict bottlenecks and optimize flow chemistry setups .
Q. How should researchers validate this compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer : Combine phenotypic screening with target deconvolution techniques:
- Chemoproteomics : Use activity-based probes or photoaffinity labeling.
- Genetic validation : siRNA/shRNA knockdown or CRISPR-Cas9 gene editing.
Cross-validate findings with computational docking studies (e.g., molecular dynamics simulations) .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC. Apply ANOVA for multi-group comparisons and bootstrap resampling to estimate confidence intervals. For high-throughput data, apply false discovery rate (FDR) correction .
Q. How can researchers ensure reproducibility of this compound’s reported pharmacokinetic (PK) parameters?
- Methodological Answer :
- Standardization : Adhere to FDA/EMA guidelines for PK studies (e.g., n ≥ 6 animals/group, validated LC-MS/MS methods).
- Open data : Share raw chromatograms and pharmacokinetic models (e.g., NONMEM) via repositories like Zenodo .
Literature and Collaboration
Q. What strategies mitigate bias when reviewing this compound’s pre-clinical efficacy data?
Q. How to integrate this compound’s structure-activity relationship (SAR) data into computational models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
